16-Bromohexadec-5-ene
Description
16-Bromohexadec-5-ene is a brominated alkene with the molecular formula C₁₆H₃₁Br. It features a 16-carbon chain with a bromine atom at the terminal (16th) position and a double bond at the 5th carbon (Figure 1). This compound is primarily utilized in organic synthesis as an intermediate for constructing lipid-like molecules or surfactants due to its amphiphilic properties. Its reactivity is driven by the electrophilic bromine atom and the electron-rich double bond, enabling alkylation, cyclization, or polymerization reactions.
Figure 1: Structure of this compound.
Properties
CAS No. |
102818-76-8 |
|---|---|
Molecular Formula |
C16H31Br |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
16-bromohexadec-5-ene |
InChI |
InChI=1S/C16H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6H,2-4,7-16H2,1H3 |
InChI Key |
WNNYMLABSXFVED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Brominated Compounds
To contextualize 16-Bromohexadec-5-ene’s properties, we compare it with three structurally related brominated compounds: hexabromocyclododecane (HBCD) , 1-bromohexadecane , and 5-hexadecene . Key differences in molecular structure, reactivity, and applications are summarized in Table 1.
Table 1: Comparative Properties of this compound and Analogous Compounds
Structural and Functional Differences
(i) Hexabromocyclododecane (HBCD)
HBCD is a fully brominated cyclic alkane with six bromine atoms, conferring exceptional thermal stability and flame-retardant properties. Its rigid cyclohexane ring structure and high bromine content (74% by mass) make it resistant to degradation, contributing to environmental persistence and bioaccumulation . In contrast, this compound’s linear structure and single bromine atom result in lower thermal stability and faster degradation under basic conditions (e.g., β-elimination of HBr).
(ii) 1-Bromohexadecane
This saturated bromoalkane lacks the double bond present in this compound, reducing its reactivity in radical or electrophilic addition reactions. However, the terminal bromine in 1-bromohexadecane facilitates nucleophilic substitution (SN2), making it a preferred precursor for quaternary ammonium surfactants.
(iii) 5-Hexadecene
The absence of bromine in 5-hexadecene limits its utility in halogenation reactions but enhances its role in polymerization or hydrogenation processes. Its double bond is more accessible for catalytic hydrogenation compared to this compound, where steric hindrance from the bromine atom may slow reactivity.
Research Findings on Reactivity and Environmental Impact
- Synthetic Utility : this compound’s dual functional groups enable sequential reactions, such as bromine displacement followed by alkene oxidation, to produce dicarboxylic acids . HBCD, however, is rarely used in synthesis due to its recalcitrant structure and regulatory restrictions .
- Environmental Behavior: HBCD’s persistence in sediments and trophic magnification in aquatic ecosystems is well-documented .
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